

Enantiospecific Synthesis of (-)-Cinatriin B: A Technical Guide

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Compound of Interest

Compound Name:	Cinatriin B
CAS No.:	136266-34-7
Cat. No.:	B163754

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Executive Summary

(-)-**Cinatriin B** is a potent phospholipase A2 (PLA2) inhibitor isolated from the fungus *Circinotrichum falcatisporum*. Structurally, it is characterized by a unique spiro-

-dilactone (or spiro-

-lactone-

-lactam depending on the congener) core containing contiguous stereocenters, including a challenging quaternary carbon.

This guide details the first enantiospecific total synthesis of (-)-**cinatriin B**, developed by Rizzacasa and colleagues. The route is distinguished by its use of the chiral pool (D-arabinose) to establish absolute configuration and a highly diastereoselective Ireland-Claisen rearrangement to construct the sterically congested quaternary center. This approach provides a robust, self-validating system for accessing the cinatriin scaffold for structure-activity relationship (SAR) studies.

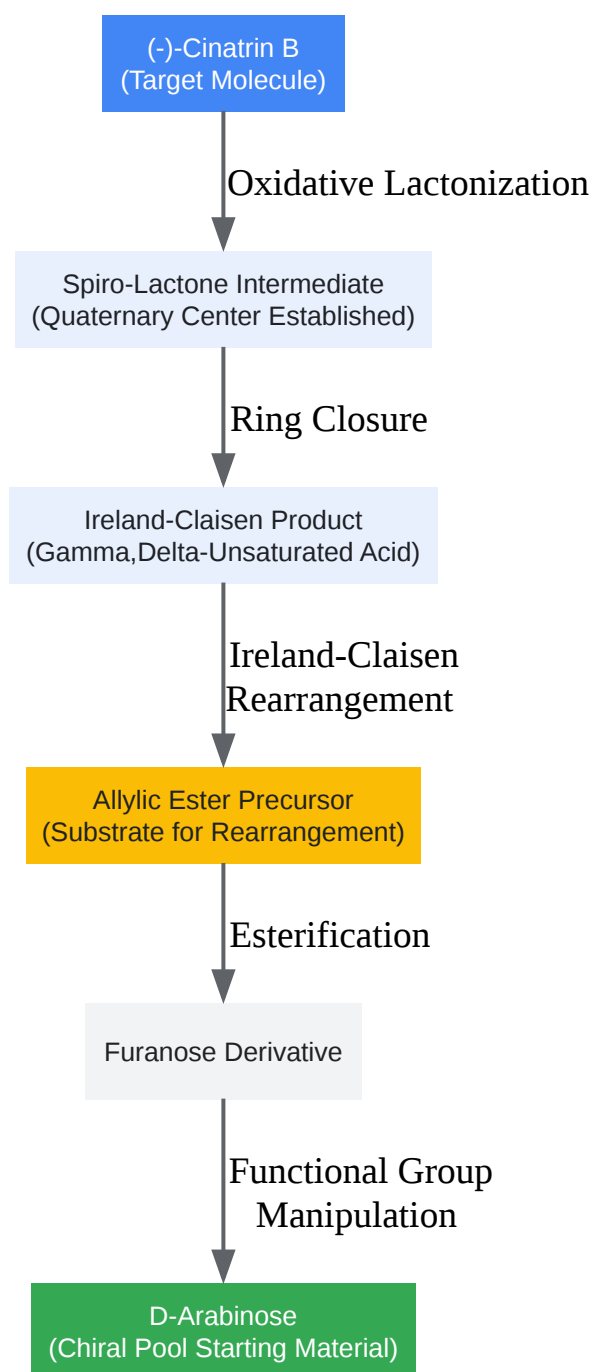
Structural Analysis & Retrosynthesis

The primary synthetic challenge of (-)-**cinatrin B** is the spirocyclic core and the quaternary stereocenter at the spiro-junction. The retrosynthetic logic relies on disconnecting the spiro-lactone to a linear precursor capable of undergoing a stereocontrolled rearrangement.

Retrosynthetic Logic

- Spiro-Lactone Disconnection: The final spiro-lactone is traced back to a -unsaturated acid.
- Stereochemical Relay: The quaternary center is installed via a [3,3]-sigmatropic rearrangement (Ireland-Claisen), which transfers chirality from a secondary allylic alcohol to the adjacent carbon bond.
- Chiral Pool Origin: The furanose backbone is derived from D-arabinose, ensuring the correct absolute configuration of the initial stereocenters.

Visualization: Retrosynthetic Tree



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Figure 1: Retrosynthetic analysis of (-)-**cinatriin B** tracing back to D-arabinose.

Detailed Synthetic Pathway[1][2]

The synthesis is executed in three distinct phases: chiral pool manipulation, the key sigmatropic rearrangement, and post-rearrangement elaboration.

Phase 1: Preparation of the Ireland-Claisen Precursor

The synthesis commences with D-arabinose, which possesses the requisite stereochemistry at C2, C3, and C4.

- **Protection & Furanose Formation:** D-arabinose is converted into a protected furanose derivative. This typically involves acetonide protection and selective oxidation of the anomeric position to a carboxylic acid or equivalent.
- **Esterification:** The resulting furan-2-carboxylic acid is esterified with a specific allylic alcohol. This step is critical as the allylic alcohol fragment will become the side chain of the final molecule, and its geometry influences the stereochemical outcome of the rearrangement.

Phase 2: The Key Ireland-Claisen Rearrangement

This is the defining step of the synthesis. The ester formed in Phase 1 is subjected to the Ireland-Claisen rearrangement conditions to generate the quaternary center.^[1]

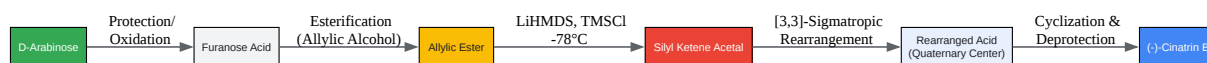
- **Reagents:** Lithium hexamethyldisilazide (LiHMDS), Trimethylsilyl chloride (TMSCl), and HMPA (or DMPU) as a cosolvent.
- **Mechanism:**
 - **Enolization:** LiHMDS generates the lithium enolate of the ester at low temperature (-78 °C).
 - **Trapping:** The enolate is trapped with TMSCl to form the silyl ketene acetal.
 - **Rearrangement:** Upon warming (or keeping at controlled temp), the silyl ketene acetal undergoes a concerted, suprafacial [3,3]-sigmatropic rearrangement via a chair-like transition state.
- **Stereocontrol:** The geometry of the enolate (controlled by the solvent system, specifically HMPA) determines the diastereoselectivity. The E-silyl ketene acetal typically favors the anti product, while the Z-isomer favors the syn product. In this synthesis, high diastereoselectivity is achieved to set the quaternary center relative to the existing furanose stereocenters.

Phase 3: Elaboration to (-)-Cinatriin B

Following the rearrangement, the linear carboxylic acid is transformed into the spiro-lactone core.

- **Methylation:** The crude acid is often methylated (e.g., diazomethane) to facilitate purification and characterization.
- **Oxidative Cleavage/Lactonization:** The alkene resulting from the rearrangement is oxidatively cleaved (e.g., ozonolysis or Lemieux-Johnson oxidation) to an aldehyde or ketone, which then undergoes spontaneous or acid-catalyzed cyclization with the pendant alcohol (deprotected from the furanose) to form the spiro-lactone.
- **Final Deprotection:** Removal of remaining protecting groups (e.g., acetonides, benzyl ethers) yields (-)-cinatriin B.

Visualization: Forward Synthesis Flow



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Figure 2: Forward synthetic pathway highlighting the Ireland-Claisen rearrangement.

Key Experimental Protocols

Ireland-Claisen Rearrangement Protocol

Note: This protocol is a generalized high-fidelity representation based on the Rizzacasa methodology.

Objective: Stereoselective formation of the quaternary carbon via [3,3]-sigmatropic rearrangement.

- **Reagent Preparation:**

- Dry THF and HMPA (or DMPU) must be freshly distilled or obtained from anhydrous sources.
- Prepare a 1.0 M solution of LiHMDS in THF.
- Enolization:
 - Charge a flame-dried flask with the allylic ester substrate (1.0 equiv) in THF/HMPA (4:1 ratio).
 - Cool the solution to -78 °C under an argon atmosphere.
 - Add LiHMDS (1.2 equiv) dropwise over 10 minutes. Stir for 30 minutes at -78 °C to ensure complete deprotonation.
- Trapping:
 - Add TMSCl (1.5 equiv, freshly distilled) dropwise.
 - Stir for 10 minutes at -78 °C, then allow the reaction to warm to room temperature (or reflux, depending on substrate sterics) over 1-2 hours.
- Workup:
 - Quench the reaction with 1N HCl (aq) to hydrolyze the silyl ester back to the carboxylic acid.
 - Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
- Validation:
 - Analyze the crude mixture by ¹H NMR to determine the diastereomeric ratio (dr) before purification.

Critical Control Point: The ratio of THF to HMPA is crucial. HMPA promotes the formation of the separated ion pair, favoring the Z-enolate (which leads to the syn product via the chair transition state) or optimizing the geometry for the specific steric demands of the furanose ring.

Mechanism of Action (Biological Context)[4][5]

Target: Phospholipase A2 (PLA2) Relevance: PLA2 enzymes catalyze the hydrolysis of membrane phospholipids to release arachidonic acid, a precursor to inflammatory mediators (prostaglandins, leukotrienes).

Cinatriin B Mechanism:

- **Transition State Mimicry:** The spiro-lactone core of **Cinatriin B** mimics the tetrahedral intermediate formed during the hydrolysis of the phospholipid ester bond by PLA2.
- **Competitive Inhibition:** By binding to the active site of PLA2, **Cinatriin B** prevents the enzyme from accessing its natural substrate, thereby blocking the inflammatory cascade.
- **Specificity:** The unique stereochemical arrangement (set by the D-arabinose scaffold and the Ireland-Claisen step) ensures high affinity for the chiral environment of the enzyme's active site.

Data Summary

Parameter	Value/Description
Starting Material	D-Arabinose (Chiral Pool)
Key Step	Ireland-Claisen Rearrangement
Key Reagents	LiHMDS, TMSCI, HMPA
Stereocontrol Source	Substrate control (D-arabinose) + Transition state control (Chair-like)
Target Activity	Phospholipase A2 (PLA2) Inhibition
Core Structure	1,2,3,5-tetrahydroxypentane-1,2,3-tricarboxylic acid derivative (Spiro-lactone)

References

- Primary Synthesis: Rizzacasa, M. A., et al. "Enantiospecific Synthesis of the Phospholipase A2 Inhibitor (-)-**Cinatrin B**." *The Journal of Organic Chemistry*, vol. 67, no. 13, 2002, pp. 4392–4398.
- Isolation & Structure: Itazaki, H., et al. "Cinatrins, a novel family of phospholipase A2 inhibitors. I. Taxonomy and fermentation of the producing culture; isolation and structures of cinatrins." *The Journal of Antibiotics*, vol. 45, no. 1, 1992, pp. 38-49.
- Related Methodology: Urabe, F., et al. "Total Synthesis of (-)-Cinatrin C1 Based on an In(OTf)₃-Catalyzed Conia-Ene Reaction." *The Journal of Organic Chemistry*, vol. 78, no. 8, 2013, pp. 3847–3857.

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